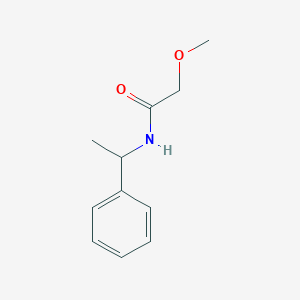

2-methoxy-N-(1-phenylethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-methoxy-N-(1-phenylethyl)acetamide, also known as this compound, is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Kinetic Resolution

The synthesis of 2-methoxy-N-(1-phenylethyl)acetamide has been explored using dynamic kinetic resolution (DKR). This method allows for the efficient production of chiral amines, which are crucial building blocks in pharmaceuticals. Recent studies have demonstrated that lower catalyst loadings can be employed to achieve high yields and enantiomeric excess when using alkyl methoxyacetates as acyl donors instead of isopropyl acetate. For instance, a DKR process using a ruthenium catalyst and Novozym 435 yielded the target compound with an enantiomeric excess of 98% at multigram scales .

Anticancer Properties

Research has indicated that derivatives of this compound exhibit promising anticancer activities. A study focused on N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide revealed significant anticancer effects against various cancer cell lines, including MCF-7 (breast cancer) and SK-N-SH (neuroblastoma). The presence of halogen substituents on the aromatic ring enhanced these biological activities, suggesting a structure-activity relationship that could be exploited for developing new therapeutic agents .

Anti-inflammatory and Analgesic Effects

In addition to its anticancer properties, compounds related to this compound have been evaluated for anti-inflammatory and analgesic effects. The findings suggest that these compounds may act through inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in mediating inflammatory responses .

Metabolism Studies

The metabolic pathways of this compound have been investigated using in vitro and in vivo models. Studies employing human liver microsomes and rat urine analysis have elucidated various metabolic transformations, including demethylation and hydroxylation reactions. These insights are crucial for understanding the pharmacokinetics and potential toxicity of the compound .

Analytical Applications

The compound has also found applications in analytical chemistry. Techniques such as matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) have been optimized for high-throughput quantitative analysis of enzyme-catalyzed reactions involving this compound. This approach allows for precise measurement of substrate concentrations and reaction products, facilitating the study of enzyme kinetics .

Case Studies

Propiedades

Fórmula molecular |

C11H15NO2 |

|---|---|

Peso molecular |

193.24 g/mol |

Nombre IUPAC |

2-methoxy-N-(1-phenylethyl)acetamide |

InChI |

InChI=1S/C11H15NO2/c1-9(12-11(13)8-14-2)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13) |

Clave InChI |

LJEDIKNIRTZHGK-UHFFFAOYSA-N |

SMILES canónico |

CC(C1=CC=CC=C1)NC(=O)COC |

Sinónimos |

2-MET cpd 2-methoxy-N-((1R)-1-phenylethyl)acetamide 2-methoxy-N-(1-phenylethyl)acetamide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.